2-Methoxy-3-stearamidopropyl (2-(trimethylammonio)ethyl) phosphate xhydrate
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Overview
Description
2-Methoxy-3-stearamidopropyl (2-(trimethylammonio)ethyl) phosphate xhydrate is a synthetic phospholipid derivativeIt is known for its ability to promote megakaryopoiesis and inhibit osteoclast maturation, making it a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-stearamidopropyl (2-(trimethylammonio)ethyl) phosphate xhydrate involves multiple steps. The starting materials typically include stearic acid, methoxypropylamine, and trimethylamine. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process is optimized to maximize yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-stearamidopropyl (2-(trimethylammonio)ethyl) phosphate xhydrate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its biological activity.
Reduction: Reduction reactions can modify the compound’s structure, impacting its stability and reactivity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties .
Scientific Research Applications
2-Methoxy-3-stearamidopropyl (2-(trimethylammonio)ethyl) phosphate xhydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study phospholipid behavior and interactions.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-stearamidopropyl (2-(trimethylammonio)ethyl) phosphate xhydrate involves targeting specific molecular pathways. It disrupts the actin cytoskeleton in osteoclasts by impairing downstream signaling of the c-Fms receptor, which is linked to c-Cbl, phosphoinositol-3-kinase (PI3K), Vav3, and Rac1. This disruption inhibits osteoclast maturation and bone resorption . Additionally, the compound promotes megakaryopoiesis by enhancing thrombopoietin-induced signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylammonium)ethyl ®-3-methoxy-3-oxo-2-stearamidopropyl phosphate: A derivative with similar biological activities.
2-(Methacryloyloxy)ethyl 2-(Trimethylammonio)ethyl Phosphate: Another synthetic phospholipid with distinct chemical properties.
Uniqueness
2-Methoxy-3-stearamidopropyl (2-(trimethylammonio)ethyl) phosphate xhydrate stands out due to its dual ability to promote megakaryopoiesis and inhibit osteoclast maturation. This unique combination of properties makes it a promising candidate for therapeutic applications in bone biology and hematopoiesis .
Properties
Molecular Formula |
C27H59N2O7P |
---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
[2-methoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate;hydrate |
InChI |
InChI=1S/C27H57N2O6P.H2O/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(30)28-24-26(33-5)25-35-36(31,32)34-23-22-29(2,3)4;/h26H,6-25H2,1-5H3,(H-,28,30,31,32);1H2 |
InChI Key |
KAZQFQXVNKYRSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OC.O |
Origin of Product |
United States |
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